5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
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Overview
Description
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound features a bromine atom, a dibenzofuran moiety, and an isoindole-1,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran-3-ylamine: This step involves the reaction of dibenzofuran with an amine source under suitable conditions to form dibenzofuran-3-ylamine.
Bromination: The dibenzofuran-3-ylamine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent to form the isoindole-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
- 5-Fluoro-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
- 5-Iodo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
Uniqueness
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the dibenzofuran moiety and the isoindole-1,3-dione core imparts unique structural and functional properties to the compound.
Properties
Molecular Formula |
C21H13BrN2O3 |
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Molecular Weight |
421.2 g/mol |
IUPAC Name |
5-bromo-2-[(dibenzofuran-3-ylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H13BrN2O3/c22-12-5-7-16-17(9-12)21(26)24(20(16)25)11-23-13-6-8-15-14-3-1-2-4-18(14)27-19(15)10-13/h1-10,23H,11H2 |
InChI Key |
TZEJOWSTCUJPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
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